Denatonium
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Overview
Description
Denatonium, commonly available as this compound benzoate or this compound saccharide, is known as the most bitter chemical compound. It was discovered in 1958 during research on local anesthetics by T. & H. Smith of Edinburgh, Scotland . This compound is used as an aversive agent to prevent accidental ingestion of harmful substances. It is added to products like denatured alcohol, antifreeze, and household cleaners to make them extremely unpalatable .
Scientific Research Applications
Denatonium has a wide range of applications in scientific research:
Chemistry: Used as a bittering agent in various chemical formulations to prevent accidental ingestion.
Preparation Methods
Denatonium is a quaternary ammonium cation. It can be synthesized by the quaternization of lidocaine, a popular anesthetic, with benzyl chloride or a similar reagent . To obtain this compound benzoate, the formed this compound chloride undergoes an anion exchange reaction with sodium benzoate . This process can be optimized according to green chemistry principles to ensure sustainability .
Chemical Reactions Analysis
Denatonium undergoes various chemical reactions, including:
Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: this compound can undergo redox reactions, although specific conditions and reagents for these reactions are less commonly documented.
Ion Exchange: The conversion of this compound chloride to this compound benzoate involves an ion exchange reaction with sodium benzoate.
Mechanism of Action
Denatonium exerts its effects by activating bitter taste receptors on various cell types. This activation increases intracellular calcium levels via a G-protein-coupled receptor cascade involving phospholipase C and inositol trisphosphate signaling . In airway epithelial cells, this compound induces apoptosis by damaging mitochondria, leading to the release of cytochrome c and other apoptotic factors .
Comparison with Similar Compounds
Denatonium is unique due to its extreme bitterness. Similar compounds include:
This compound Saccharide: Another form of this compound with similar bitterness thresholds.
Lidocaine: The precursor to this compound, used as a local anesthetic.
Quaternary Ammonium Salts: A class of compounds to which this compound belongs, known for their diverse applications in disinfection and as surfactants.
This compound stands out due to its unparalleled bitterness, making it highly effective as an aversive agent.
Properties
CAS No. |
47324-98-1 |
---|---|
Molecular Formula |
C21H29N2O+ |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium |
InChI |
InChI=1S/C21H28N2O/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4/h7-14H,5-6,15-16H2,1-4H3/p+1 |
InChI Key |
ZFQMTVNLDNXRNQ-UHFFFAOYSA-O |
SMILES |
CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C |
Canonical SMILES |
CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C |
47324-98-1 | |
Synonyms |
Bitrex denatonium denatonium benzoate denatonium chloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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